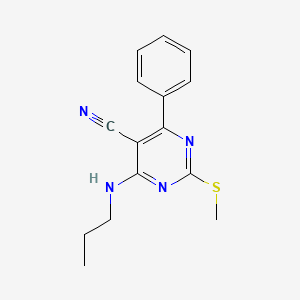![molecular formula C21H18N2O2 B5696997 N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)
N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide, also known as BMH-21, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BMH-21 has been found to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide involves the inhibition of the activity of DNA repair enzymes, specifically poly(ADP-ribose) polymerase 1 (PARP1) and DNA ligase III. These enzymes are involved in the repair of damaged DNA, which is a critical process for cancer cell survival. By inhibiting these enzymes, N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide can induce DNA damage and prevent cancer cells from repairing their DNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide has been found to have several biochemical and physiological effects. In addition to inhibiting the activity of DNA repair enzymes, N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide has been found to induce the accumulation of DNA damage markers, such as gamma-H2AX and 53BP1, in cancer cells. This indicates that N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide is effective in inducing DNA damage and preventing DNA repair. N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide has also been found to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide has also been found to be stable in solution and can be stored for extended periods of time. However, there are also limitations to using N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide in lab experiments. The compound has low solubility in water, which can make it difficult to use in certain assays. Additionally, the exact mechanism of action of N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide. One area of interest is the development of more potent and selective inhibitors of PARP1 and DNA ligase III. This could lead to the development of more effective cancer therapies that target DNA repair pathways. Another future direction is the investigation of the potential use of N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide and its potential side effects.
Synthesemethoden
N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide is a synthetic compound that can be prepared by a multi-step reaction sequence. The synthesis of N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide involves the reaction of 3-methylbenzenecarboximidamide with 2-biphenylcarbonyl chloride in the presence of a base to form the intermediate product, which is then treated with sodium hydride and dimethyl sulfate to form the final product. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide has shown significant potential as a therapeutic agent in preclinical studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and colon cancer cells. N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for cancer treatment. Additionally, N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide has been found to inhibit the activity of DNA repair enzymes, which can enhance the effectiveness of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-8-7-11-17(14-15)20(22)23-25-21(24)19-13-6-5-12-18(19)16-9-3-2-4-10-16/h2-14H,1H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKMVHLPZIDBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=CC=C2C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=CC=C2C3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)

![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)



![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)



![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)